1-(3-Morpholin-4-ylpropyl)imidazole-2-carbonitrile
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Overview
Description
1-(3-Morpholin-4-ylpropyl)imidazole-2-carbonitrile is a heterocyclic compound that features both an imidazole ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Morpholin-4-ylpropyl)imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amido-nitrile with a suitable base under controlled conditions to form the imidazole ring . The reaction conditions are often mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Morpholin-4-ylpropyl)imidazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with hydroxyl groups, while reduction may yield fully saturated imidazole derivatives .
Scientific Research Applications
1-(3-Morpholin-4-ylpropyl)imidazole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(3-Morpholin-4-ylpropyl)imidazole-2-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the morpholine moiety can interact with various biological receptors . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with similar reactivity but lacking the morpholine moiety.
Morpholine: A simpler compound with similar reactivity but lacking the imidazole ring.
1-(3-Morpholin-4-ylpropyl)imidazole: A closely related compound without the carbonitrile group.
Properties
IUPAC Name |
1-(3-morpholin-4-ylpropyl)imidazole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c12-10-11-13-2-5-15(11)4-1-3-14-6-8-16-9-7-14/h2,5H,1,3-4,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDUSSJCZRVLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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